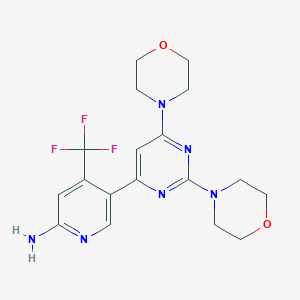

Buparlisib

Cat. No. B177719

Key on ui cas rn:

1202777-78-3

M. Wt: 410.4 g/mol

InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09181215B2

Procedure details

The reactor was charged at 20° C. with 111.7 g 4,4′-(6-chloropyrimidine-2,4-diyl)dimorpholine 3, 108.5 g K2CO3 and 4.54 g Tetrakis(Triphenylphosphin)Palladium (0). 125 ml water and 500 ml 1,2-Dimethoxyethan were added. The white suspension was warmed within 30 min to 90° C. A solution of 100 g 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid B3 in 450 ml 1,2-Dimethoxyethan was constantly added within a period of 4½ h. The funnel was washed with 50 ml 1,2-Dimethoxyethan. The reaction mixture was cooled to 70° C. within 30 min. 1000 ml water were added. 1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar). 1000 ml water was added. 1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar). The reaction mixture was cooled to 20° C. within 30 min. The precipitate was collected by filtration and washed with 300 ml water. The reactor was charged with the precipitate and 1900 g 1N HCl were added. The reaction mixture was warmed to 75° C. within 30 min. The reaction mixture was stirred for 3 h at 75° C. The reaction mixture cooled to 20° C. within 1 h and stirred over night at 20° C. The precipitate was removed by filtration and washed with 200 ml water. The reactor was charged with the filtrate and everything was rinsed with 100 ml water. pH was adjusted to pH11.9. 1800 ml Isopropylacetate were added and the mixture was stirred. The phases were separated and the organic layer was collected. Solvent was removed (70° C., 280 mbar) until the volume was reduced to 725 ml. 1800 ml Isopropylacetate were added and the mixture was stirred. The phases were separated and the organic layer was collected. Solvent was removed (70° C., 280 mbar) until the volume was reduced to 725 ml. The reaction mixture was cooled to 20° C. within 30 min and stored over the week end. The reaction mixture was filtered over a bed of HYO and washed with 225 ml Isopropylacetate. The reactor was charged with the filtrate and 735.5 g of solution 1 (61.2 g N-Acetyl-cystein and 600 g water, pH adjusted to pH 7 with 4 N NaOH) were added. The reaction mixture was warmed to 64° C. within 15 min. The reaction mixture was stirred at 64° C. for 2 h. The reaction mixture was cooled to 20° C. within 45 min. The phases were separated and the aqueous layer was removed. 1926.5 ml 1N HCl were added and the mixture was stirred for 15 min. The phases were separated and the aqueous layer was collected. 947 ml 1N HCl were added and the mixture was stirred for 15 min. The phases were separated and the aqueous layer was collected. The organic layer was removed from the reactor. The reactor was charged with the combined aqueous layers. pH was adjusted to pH 2.3. 39 g Silabond were added. The reaction mixture was warmed to 64° C. within 20 min. The reaction mixture was stirred for 2 h at 64° C. The reaction mixture was coiled to 20° C. within 30 min. The precipitate was removed by filtration. The residue was washed with 500 g water. The reactor was charged with the combined filtrates. pH was adjusted to pH 5.0 with 4 N NaOH The reaction mixture was cooled to 0° C. The reaction mixture was stirred for 60 min. The product was collected by filtration and washed with 500 g cold (˜10° C.) water. The product was dried until constant weight was obtained to yield 136.8 g (84.9%) 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-trifluoromethylpyridin-2-amine 5.

Quantity

111.7 g

Type

reactant

Reaction Step One

[Compound]

Name

Tetrakis(Triphenylphosphin)Palladium (0)

Quantity

4.54 g

Type

reactant

Reaction Step One

Quantity

100 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[N:5]=[C:4]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:3]=1.C([O-])([O-])=O.[K+].[K+].O.C([NH:30][C:31]1[N:36]=[CH:35][C:34](B(O)O)=[C:33]([C:40]([F:43])([F:42])[F:41])[CH:32]=1)(=O)C>COCCOC>[N:8]1([C:6]2[N:7]=[C:2]([C:34]3[C:33]([C:40]([F:43])([F:42])[F:41])=[CH:32][C:31]([NH2:30])=[N:36][CH:35]=3)[CH:3]=[C:4]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[N:5]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

111.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1

|

|

Name

|

|

|

Quantity

|

108.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

[Compound]

|

Name

|

Tetrakis(Triphenylphosphin)Palladium (0)

|

|

Quantity

|

4.54 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC(=C(C=N1)B(O)O)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 3 h at 75° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The white suspension was warmed within 30 min to 90° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The funnel was washed with 50 ml 1,2-Dimethoxyethan

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1000 ml water were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1000 ml water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 20° C. within 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 300 ml water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor was charged with the precipitate and 1900 g 1N HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to 75° C. within 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture cooled to 20° C. within 1 h

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred over night at 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 200 ml water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor was charged with the filtrate and everything

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with 100 ml water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1800 ml Isopropylacetate were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed (70° C., 280 mbar) until the volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1800 ml Isopropylacetate were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed (70° C., 280 mbar) until the volume

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 20° C. within 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered over a bed of HYO

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 225 ml Isopropylacetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor was charged with the filtrate and 735.5 g of solution 1 (61.2 g N-Acetyl-cystein and 600 g water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to 64° C. within 15 min

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 64° C. for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 20° C. within 45 min

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1926.5 ml 1N HCl were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

947 ml 1N HCl were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was removed from the reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor was charged with the combined aqueous layers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

39 g Silabond were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to 64° C. within 20 min

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 2 h at 64° C

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was coiled to 20° C. within 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The residue was washed with 500 g water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor was charged with the combined filtrates

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 60 min

|

|

Duration

|

60 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 g cold (˜10° C.) water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried until constant weight

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 136.8 g | |

| YIELD: PERCENTYIELD | 84.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |